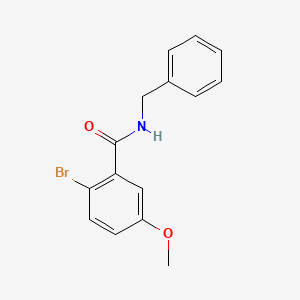

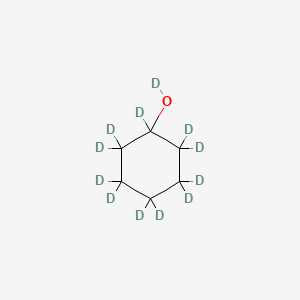

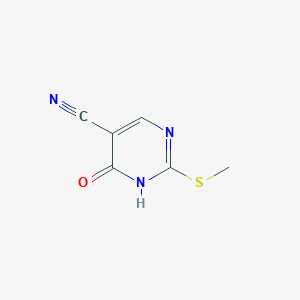

![molecular formula C8H13NOS B1349822 1-Thia-4-azaspiro[4.5]decan-3-one CAS No. 4580-63-6](/img/structure/B1349822.png)

1-Thia-4-azaspiro[4.5]decan-3-one

Overview

Description

1-Thia-4-azaspiro[4.5]decan-3-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential as a scaffold for drug discovery. The compound features a spirocyclic structure that incorporates both sulfur and nitrogen atoms, which can be modified to produce a variety of derivatives with different biological activities .

Synthesis Analysis

The synthesis of this compound and its derivatives has been achieved through various methods. A microwave-assisted three-component one-pot cyclocondensation method has been applied for the synthesis of carboxamide compounds carrying an adamantyl moiety . Another study reported the synthesis of thiazolopyrimidine and 1,3,4-thiadiazole derivatives through glycosylation reactions . Efficient synthesis routes have also been developed for the preparation of Mannich bases from 2-arylidine derivatives of the compound . Additionally, robust and step-economic routes have been implemented for the synthesis of thia/oxa-azaspiro[3.4]octanes, which are structurally related to this compound .

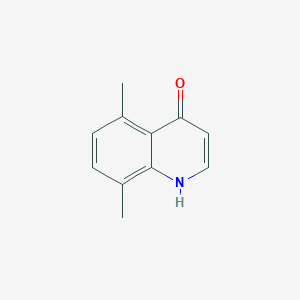

Molecular Structure Analysis

The molecular structure of this compound is characterized by a spirocyclic framework that can be functionalized at various positions to yield compounds with diverse biological activities. The presence of the spirocyclic system is crucial for the biological activity of the derivatives, as it provides a rigid scaffold that can interact with biological targets .

Chemical Reactions Analysis

This compound serves as a versatile precursor for a range of chemical reactions. It has been used to synthesize thiazolopyrimidine and thiadiazole derivatives , as well as N-Mannich bases . The compound's reactivity has also been exploited in the synthesis of antimicrobial agents through reactions with hydrazines, hydroxylamine, urea, and thiourea derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the substituents attached to the spirocyclic core. These properties are critical for the compounds' biological activities and pharmacokinetic profiles. For instance, the introduction of an adamantyl moiety has been shown to enhance antiviral activity against influenza viruses . Similarly, various substitutions on the spirocyclic core have led to compounds with potent anti-coronavirus activity . The antimicrobial activity of the derivatives has been demonstrated against a range of bacterial and fungal species .

Scientific Research Applications

Anticancer Activity

Flefel et al. (2017) synthesized new 1-thia-azaspiro[4.5]decane derivatives and their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds, demonstrating moderate to high inhibition activities against various human cancer cell lines. The study emphasizes the potential of 1-thia-4-azaspiro[4.5]decane derivatives as a basis for developing novel anticancer agents (E. M. Flefel, W. El‐Sayed, A. Mohamed, W. El-Sofany, H. Awad, 2017).

Anti-Influenza Virus Activity

Göktaş et al. (2012) applied a microwave-assisted synthesis method to create N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds with potent antiviral activity against influenza A viruses. The study found a specific compound to be a potent inhibitor against influenza A/H3N2 virus, acting as a fusion inhibitor and preventing the conformational change of the influenza virus hemagglutinin at low pH. This indicates the utility of 1-thia-4-azaspiro[4.5]decan-3-one derivatives in influenza virus fusion inhibition (Füsun Göktaş, E. Vanderlinden, L. Naesens, N. Cesur, Z. Cesur, 2012).

Antimycobacterial Agents

Srivastava et al. (2005) investigated the synthesis of this compound derivatives and their evaluation as potential antimycobacterial agents. The study identified compounds with significant activity at 25 µg/mL concentration against mycobacteria, suggesting the potential of these compounds as antimycobacterial agents. The most active compound exhibited more than 90% inhibition, showcasing the therapeutic potential of these derivatives in treating mycobacterial infections (T. Srivastava, Anil K. Gaikwad, W. Haq, S. Sinha, S. B. Katti, 2005).

Safety and Hazards

While specific safety and hazards information for 1-Thia-4-azaspiro[4.5]decan-3-one is not available, general precautions include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

The primary targets of 1-Thia-4-azaspiro[4It has been found that similar compounds have shown promising anticancer activity .

Mode of Action

The exact mode of action of 1-Thia-4-azaspiro[4It is known that the compound is synthesized via a one-pot three-component reaction involving condensation of ketones, aromatic amines, and mercaptoacetic acid .

Biochemical Pathways

The specific biochemical pathways affected by 1-Thia-4-azaspiro[4It is known that similar compounds have shown to affect apoptosis of cancer cells .

Result of Action

The molecular and cellular effects of 1-Thia-4-azaspiro[4Similar compounds have shown to increase apoptotic markers such as caspase-3, caspase-8, and bax levels while decreasing antiapoptotic bcl2 .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-Thia-4-azaspiro[4It is known that the absence of the methyl substituent at the 2-position and the presence of a bulky substituent at the 8-position of the spirothiazolidinone system can cause a significant decrease in antiviral activity .

properties

IUPAC Name |

1-thia-4-azaspiro[4.5]decan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS/c10-7-6-11-8(9-7)4-2-1-3-5-8/h1-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTZRDHAPSMSNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)NC(=O)CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372274 | |

| Record name | 1-thia-4-azaspiro[4.5]decan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4580-63-6 | |

| Record name | 1-thia-4-azaspiro[4.5]decan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the core structure of 1-Thia-4-azaspiro[4.5]decan-3-one and what are its key structural features?

A1: this compound is a heterocyclic compound characterized by a thiazolidine ring fused to a cyclohexane ring via a spiro carbon atom. This spirocyclic structure provides a unique scaffold for further chemical modifications.

Q2: What are the common synthetic routes to obtain this compound derivatives?

A2: A prevalent method involves reacting cyclohexanone with a primary amine, followed by cyclization with thioglycolic acid. [] This versatile approach allows for the incorporation of various substituents on the aryl ring, impacting the compound's biological activity. [, , ] Another approach utilizes the reaction of 1-oxa-4-thiaspiro[4.5]decan-2-one with aniline derivatives, yielding the desired this compound scaffold. []

Q3: How do structural modifications of this compound derivatives influence their biological activities?

A3: Research has demonstrated that introducing various substituents at the C-2 and C-8 positions of the this compound core can significantly affect its biological properties. For instance, incorporating an amide group at C-4 and specific substitutions at C-2 and C-8 has been shown to enhance antiviral activity against human coronavirus 229E. [] Similarly, introducing a pyrimidine ring at the 4-position resulted in promising antimicrobial activity. []

Q4: What types of biological activities have been reported for this compound derivatives?

A4: Studies have revealed that compounds within this family exhibit a wide range of biological activities, including:

- Antimicrobial activity: Several derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis. [, , ]

- Antiviral activity: Certain derivatives, particularly those with specific substitutions at C-2, C-4, and C-8, have demonstrated inhibitory effects against human coronavirus 229E replication. []

- Anticancer activity: Research has indicated that some this compound analogs exhibit anticancer activity against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. []

- Antidiabetic activity: Some derivatives have shown potential as both α-amylase and α-glucosidase inhibitors, highlighting their potential in managing diabetes. []

- Nematicidal activity: Studies have explored the nematicidal activity of 2‐(1H‐Benzo[d]imidazol‐2‐ylmethyl)‐4‐aryl‐1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives against plant-parasitic nematodes. []

Q5: What are the limitations of the current research on this compound derivatives?

A5: While promising, research on this compound derivatives is still in its early stages. Further investigations are needed to understand:

Q6: What are the future directions for research on this compound derivatives?

A6: Future research should focus on:

Q7: What analytical techniques are commonly used to characterize this compound derivatives?

A7: Researchers employ various spectroscopic techniques for structural elucidation, including:

Q8: How are computational chemistry and modeling approaches utilized in the research of this compound derivatives?

A8: Computational tools play a crucial role in:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.